molecular formula C9H12N2O7P2 B12398670 Minodronic acid-d4

Minodronic acid-d4

Cat. No.: B12398670
M. Wt: 326.17 g/mol
InChI Key: VMMKGHQPQIEGSQ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minodronic acid-d4 is a deuterated compound of Minodronic acid, which is a third-generation bisphosphonate. It is primarily used in scientific research for its anticancer properties and its role in the treatment of osteoporosis. The compound is known for its ability to inhibit the proliferation of cancer cells and induce apoptosis .

Preparation Methods

The preparation of Minodronic acid involves several steps:

Industrial production methods are designed to avoid highly toxic reagents and ensure mild and controllable reaction conditions. This makes the process suitable for large-scale production .

Chemical Reactions Analysis

Minodronic acid-d4 undergoes various chemical reactions, including:

Mechanism of Action

Minodronic acid-d4 exerts its effects by inhibiting farnesyl pyrophosphate synthase activity. This enzyme is crucial for the biosynthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. By inhibiting this enzyme, this compound disrupts the function of these proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Minodronic acid-d4 is unique compared to other bisphosphonates due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. Similar compounds include:

This compound stands out due to its higher efficacy and unique labeling, making it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C9H12N2O7P2

Molecular Weight

326.17 g/mol

IUPAC Name

[1-hydroxy-1-phosphono-2-(5,6,7,8-tetradeuterioimidazo[1,2-a]pyridin-3-yl)ethyl]phosphonic acid

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)/i1D,2D,3D,4D

InChI Key

VMMKGHQPQIEGSQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H]

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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